4-Bromo-5-(difluoromethyl)pyridin-2-amine
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Overview
Description
4-Bromo-5-(difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(difluoromethyl)pyridin-2-amine typically involves the bromination and difluoromethylation of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst, potassium phosphate, and a solvent mixture of dioxane and water .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(difluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Potassium Phosphate: Commonly used as a base in coupling reactions.
Solvents: Mixtures of dioxane and water are often used in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .
Scientific Research Applications
4-Bromo-5-(difluoromethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is a key intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2,4-dichloropyrimidine
- 4-Bromo-2-nitroaniline
Uniqueness: 4-Bromo-5-(difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and research.
Properties
Molecular Formula |
C6H5BrF2N2 |
---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-4-1-5(10)11-2-3(4)6(8)9/h1-2,6H,(H2,10,11) |
InChI Key |
JEUUVBYOSQJRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)F)Br |
Origin of Product |
United States |
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